5-HT4 antagonist 3

5-HT4 receptor pharmacology Receptor binding assays Competitive radioligand binding

Procure SB 204070 (CAS 148702-58-3) exclusively for research: a potent, selective 5-HT4 antagonist with sub-picomolar affinity (Ki=0.0129 nM) and >5000-fold selectivity over other serotonin receptors. This unsurmountable antagonist is optimal for isolated tissue bath and radioligand binding studies requiring robust, sustained receptor blockade at extremely low concentrations (pA2=10.8).

Molecular Formula C19H27ClN2O4
Molecular Weight 382.9 g/mol
CAS No. 148702-58-3
Cat. No. B1680790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT4 antagonist 3
CAS148702-58-3
Synonyms(1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
SB 204070
SB 204070A
SB-204070
SB-204070A
Molecular FormulaC19H27ClN2O4
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
InChIInChI=1S/C19H27ClN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3
InChIKeyAOOSJYIINXVNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(1-Butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate (SB 204070) for 5-HT4 Receptor Pharmacology Research


(1-Butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate hydrochloride (CAS 148702-58-3), commonly designated SB 204070, is a benzodioxane-carboxylate ester derivative functioning as a potent and highly selective competitive antagonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor [1]. This compound belongs to the broader class of 5-HT4 receptor antagonists that have been investigated for applications in gastrointestinal motility research, cardiovascular studies, and central nervous system pharmacology [2]. SB 204070 is manufactured and distributed under exclusive license from GlaxoSmithKline Pharmaceuticals and is exclusively intended for laboratory research use .

Why (1-Butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate Cannot Be Interchanged with Other 5-HT4 Receptor Antagonists


Although multiple compounds are classified as selective 5-HT4 receptor antagonists, substantial quantitative variations exist in binding affinity, functional antagonism potency, receptor selectivity profile, and in vivo efficacy that preclude simple substitution in experimental systems. Compounds within this class differ by orders of magnitude in their Ki values (ranging from sub-picomolar to low nanomolar), exhibit divergent antagonist behaviors (competitive surmountable versus unsurmountable), and demonstrate fundamentally different oral bioavailability profiles that determine their suitability for distinct experimental applications [1]. Procurement of an alternative 5-HT4 antagonist without verification of specific quantitative parameters for the intended assay system may result in experimental failure due to insufficient potency, confounding off-target effects, or inadequate exposure in vivo [2]. The following evidence dimensions establish the quantifiable differentiation of SB 204070 relative to the most relevant comparators.

Quantitative Differentiation Evidence for (1-Butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate (SB 204070)


Sub-Picomolar Binding Affinity to 5-HT4 Receptor Differentiates SB 204070 from Alternative Antagonists

SB 204070 exhibits exceptionally high binding affinity for the 5-HT4 receptor, with a Ki value of 0.0129 nM (12.9 pM) measured in guinea pig striatal membranes using [3H]GR-113808 as the radioligand [1]. This affinity is approximately 100-fold greater than that of RS 39604 (pKi 9.1 corresponding to Ki ~0.8 nM) and exceeds that of the earlier-generation antagonist GR 113808 by an even wider margin [2]. The sub-picomolar binding affinity of SB 204070 establishes it as one of the highest-affinity 5-HT4 receptor antagonists available for research applications [3].

5-HT4 receptor pharmacology Receptor binding assays Competitive radioligand binding

Functional Antagonism Potency (pA2 10.8) in Isolated Tissue Preparations

In functional tissue assays, SB 204070 demonstrates exceptional antagonist potency, with an apparent pA2 value of 10.8 ± 0.1 against 5-HT-evoked cholinergically-mediated contractions in guinea-pig distal colon longitudinal muscle-myenteric plexus preparations [1]. This functional potency substantially exceeds that of other 5-HT4 antagonists such as RS 39604 (pA2 = 9.3 in rat esophagus, pA2 = 9.1 in guinea-pig ileal mucosa) and GR 113808 (pA2 = 9.1) [2]. Notably, low concentrations of SB 204070 (10-100 pM) produced significant rightward shifts of the 5-HT concentration-response curve without affecting the maximum response [3].

Gastrointestinal pharmacology Isolated tissue bioassay Functional receptor antagonism

Unsurmountable Antagonist Behavior Distinguishes SB 204070 from Competitive Antagonists

SB 204070 displays unsurmountable antagonist behavior in certain tissue preparations, in contrast to the competitive surmountable antagonism exhibited by compounds such as RS 39604 [1]. In rat isolated esophagus precontracted with carbachol, RS 39604 behaved as a competitive antagonist (Schild slope = 1.0) with pA2 = 9.3, whereas SB 204070 exhibited unsurmountable antagonism with pA2 approximately 10.5 [2]. This mechanistic distinction carries practical implications for experimental design: competitive antagonists can be overcome by increasing agonist concentration, while unsurmountable antagonists produce more persistent receptor blockade that cannot be readily reversed [3].

Receptor pharmacology Antagonist classification Functional bioassay

In Vivo Efficacy: Intraperitoneal Activity with Limited Oral Bioavailability

SB 204070 demonstrates robust in vivo activity via the intraperitoneal (i.p.) route but exhibits limited oral bioavailability compared to orally active antagonists such as RS 39604 [1]. In conscious mice, SB 204070 administered intraperitoneally produced dose-dependent inhibition of 5-hydroxytryptophan (5-HTP)-induced diarrhea, with a minimum effective dose of 0.1 mg/kg for statistically significant gastroprokinetic inhibition [2]. However, when administered by the intraduodenal route at doses up to 3 mg/kg, SB 204070 was inactive, whereas RS 39604 exhibited oral activity with an ID50 of 1.1 mg/kg p.o. in the same diarrheal model [3]. This differential oral bioavailability profile must inform experimental design and compound selection for in vivo studies.

In vivo pharmacology Bioavailability Gastrointestinal research

Greater than 5000-Fold Selectivity for 5-HT4 Receptor Over Multiple Serotonin and Non-Serotonin Receptors

SB 204070 exhibits exceptional receptor selectivity, with radioligand binding studies demonstrating greater than 5000-fold selectivity for the 5-HT4 receptor over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, and 5-HT3 receptor subtypes . Furthermore, the compound displays negligible affinity (Ki >10 μM) for a broad panel of non-serotonergic receptors including GABAA, benzodiazepine (BDZ), TBPS binding sites, adenosine A1, alpha-1, alpha-2, beta-1, beta-2 adrenoceptors, and dopamine D1, D2, and D3 receptors [1]. This selectivity profile contrasts with earlier-generation compounds such as DAU 6285, which exhibited lower selectivity and significant off-target activity [2].

Receptor selectivity Off-target profiling Pharmacological tool compounds

Recommended Research Applications for (1-Butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate Based on Quantitative Evidence


Ex Vivo Isolated Tissue Pharmacology Requiring Maximal 5-HT4 Receptor Blockade at Sub-Nanomolar Concentrations

SB 204070 is optimally suited for isolated tissue bath experiments where robust and sustained 5-HT4 receptor antagonism is required at extremely low concentrations. With a functional pA2 of 10.8 ± 0.1 in guinea-pig distal colon and the ability to produce significant rightward shifts of agonist concentration-response curves at 10-100 pM concentrations, SB 204070 enables definitive receptor blockade while minimizing vehicle effects and compound consumption [1]. The unsurmountable antagonist behavior of SB 204070 in certain tissue preparations also makes it particularly valuable for studies requiring non-reversible receptor inactivation, where competitive antagonists would be overcome by increasing endogenous or exogenous agonist concentrations [2].

In Vivo Rodent Studies Utilizing Intraperitoneal Administration for Gastrointestinal Motility Research

For in vivo gastrointestinal pharmacology studies in rodents, SB 204070 provides effective 5-HT4 receptor blockade when administered via the intraperitoneal route, with significant gastroprokinetic inhibition observed at doses as low as 0.1 mg/kg i.p. [1]. SB 204070 at 1000 μg/kg completely inhibited 5-HTP-induced responses in mouse defecation models, returning parameters to normal levels [2]. This application scenario is particularly relevant for acute studies where parenteral administration is feasible and maximal receptor antagonism is desired. However, investigators should note that SB 204070 is not suitable for oral dosing paradigms; RS 39604 or piboserod (SB 207266) would be more appropriate for studies requiring oral bioavailability [3].

Radioligand Binding Assays Requiring High-Affinity 5-HT4 Receptor Probe

The sub-picomolar binding affinity of SB 204070 (Ki = 0.0129 nM) makes it an excellent tool for radioligand binding displacement studies where high-affinity competition is required to define specific 5-HT4 receptor binding [1]. The compound's pKi of 10.9 substantially exceeds that of alternative antagonists such as RS 39604 (pKi 9.1), enabling more precise determination of non-specific binding at lower concentrations [2]. Additionally, the >5000-fold selectivity window of SB 204070 over other serotonin receptor subtypes ensures that displacement of radiolabeled 5-HT4 ligands can be confidently attributed to specific 5-HT4 receptor interactions rather than cross-reactivity with other 5-HT receptor populations [3].

Pharmacological Validation Studies Distinguishing 5-HT4-Mediated from Non-5-HT4-Mediated Effects

Due to its exceptional selectivity profile (>5000-fold over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, and 5-HT3 receptors), SB 204070 serves as a definitive pharmacological tool for validating whether observed physiological or behavioral effects are specifically mediated by 5-HT4 receptors [1]. Radioligand binding studies confirm that SB 204070 displays negligible affinity for GABAA, benzodiazepine, adenosine, adrenergic, and dopaminergic receptor systems [2]. This selectivity enables researchers to employ SB 204070 as a high-confidence control for establishing 5-HT4 receptor involvement in complex biological systems where multiple neurotransmitter systems may be engaged [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT4 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.